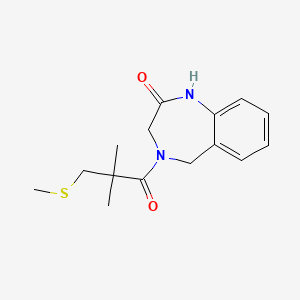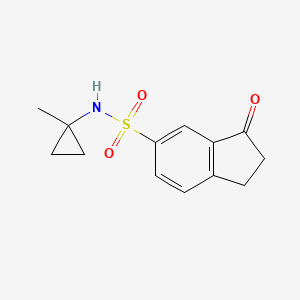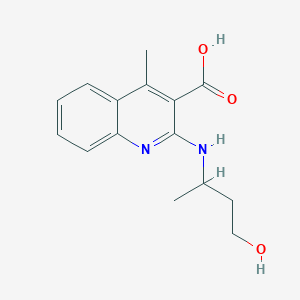![molecular formula C11H19NO2 B7430160 3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid](/img/structure/B7430160.png)
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid, also known as Bicuculline, is a plant-derived alkaloid compound that has been widely used in scientific research. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used to study the role of GABA in various physiological processes.
Mécanisme D'action
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid acts as a competitive antagonist of the GABA receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in neuronal excitability and can lead to seizures and convulsions.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, which is the primary excitatory neurotransmitter in the brain. It also increases the release of dopamine, which is involved in reward and motivation. This compound can cause seizures and convulsions in animal models, and it has been used to induce seizures in laboratory studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid is a useful tool for studying the role of GABA in various physiological processes. It is a potent antagonist of the GABA receptor and can be used to block the inhibitory effects of GABA. However, this compound has limitations in laboratory experiments. It can be toxic at high concentrations and can induce seizures and convulsions in animal models. Careful dosing and monitoring are necessary to avoid these effects.
Orientations Futures
There are several future directions for research on 3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid. One area of interest is the role of GABA in neurological disorders such as epilepsy and anxiety. This compound can be used to study the effects of GABA on these disorders and to develop new treatments. Another area of interest is the role of GABA in learning and memory. This compound can be used to investigate the effects of GABA on synaptic plasticity and to develop new therapies for memory disorders. Finally, there is potential for the development of new drugs that target the GABA receptor and that are based on the structure and mechanism of this compound.
Méthodes De Synthèse
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid can be synthesized from the plant Dicentra cucullaria or from synthetic precursors. The most common method involves the extraction of Dicentra cucullaria with ethanol, followed by purification and isolation of the alkaloid compound. Alternatively, this compound can be synthesized from commercially available starting materials using a series of chemical reactions. The synthetic route involves the condensation of cyclohexanone with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with acrylonitrile to form this compound.
Applications De Recherche Scientifique
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid has been used in a variety of scientific research applications, including neuroscience, pharmacology, and physiology. It is a potent antagonist of the GABA receptor, which plays a critical role in regulating neuronal excitability. This compound has been used to study the role of GABA in epilepsy, anxiety, and other neurological disorders. It has also been used to investigate the effects of GABA on synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
3-(1-bicyclo[4.1.0]heptanylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10(14)4-6-12-8-11-5-2-1-3-9(11)7-11/h9,12H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITIQGFNPSVZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl 1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylate](/img/structure/B7430088.png)
![1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea](/img/structure/B7430098.png)
![2,2-Difluoro-2-(2-fluorophenyl)-1-[8-(2,2,2-trifluoroacetyl)-4,8-diazatricyclo[5.2.2.02,6]undecan-4-yl]ethanone](/img/structure/B7430107.png)
![3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7430111.png)
![N'-(1,2,3,4,5,6,7,7a-octahydroindol-3a-ylmethyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]oxamide](/img/structure/B7430112.png)

![3-Nitro-4-[3-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,3-dihydroindol-1-yl]benzamide](/img/structure/B7430131.png)
![1-[(3S,4R)-3-amino-4-(4-fluorophenyl)pyrrolidin-1-yl]-2-[4-(oxolan-3-ylmethoxy)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430144.png)
![2-[[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]amino]-2-phenylacetamide](/img/structure/B7430152.png)
![N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7430157.png)

![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)

